For-Met-Lys-OH
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Overview
Description
For-Met-Lys-OH is a synthetic peptide that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is composed of three amino acids: formylmethionine, lysine, and hydroxyl group, making it a tripeptide. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
For-Met-Lys-OH, also known as N-Formylmethionyllysine, is a tripeptide composed of formylmethionine and lysine. It is often used in the field of cosmetics for its anti-aging effects . The primary targets of this compound are skin cells, where it interacts with cellular components to promote skin health and reduce signs of aging .
Mode of Action
It is believed that the compound interacts with its targets (skin cells) by promoting the production of collagen and elastin, proteins that are essential for maintaining skin elasticity and firmness . This interaction results in improved skin texture and reduced appearance of wrinkles .
Biochemical Pathways
This compound may influence several biochemical pathways. Methionine, one of the amino acids in the tripeptide, is known to play a role in the biosynthesis of other amino acids and in the production of SAM (S-adenosylmethionine), a universal methyl donor involved in numerous biochemical reactions . Lysine, another component of the tripeptide, is involved in protein synthesis and has been implicated in various physiological processes .
Pharmacokinetics
A study on a similar compound, met-val-lys, showed that it was effectively cleaved by neutral endopeptidase (nep) of renal brush border enzymes at the met-val amide bond, and the metabolite was rapidly excreted via the renal pathway with minimal kidney retention . This suggests that this compound may have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as improved skin health. By promoting the production of collagen and elastin, this compound helps maintain skin elasticity and firmness, resulting in a reduction in the appearance of wrinkles and other signs of aging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as light, temperature, and oxygen availability can affect the stability of essential oils, which often contain amino acids like this compound . Additionally, the presence of other substances, such as contaminants or other biochemicals, can potentially interact with this compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Met-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
For-Met-Lys-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The lysine residue can participate in substitution reactions, particularly at its amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Alkylated lysine derivatives.
Scientific Research Applications
For-Met-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein synthesis and cellular processes.
Medicine: Potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings
Comparison with Similar Compounds
Similar Compounds
For-Met-Arg-OH: Another tripeptide with arginine instead of lysine.
For-Met-His-OH: Contains histidine instead of lysine.
Uniqueness
For-Met-Lys-OH is unique due to the presence of lysine, which imparts distinct chemical and biological properties. Lysine’s amino group allows for various chemical modifications, making this compound a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPHDXNAAAIHP-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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